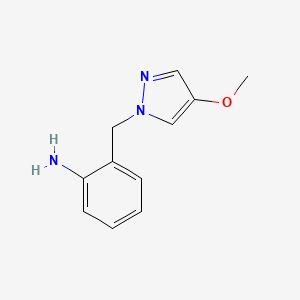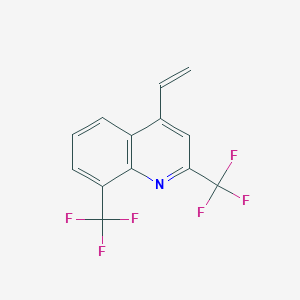
2,8-Bis(trifluorométhyl)-4-vinylquinoléine
Vue d'ensemble
Description
2,8-Bis(trifluoromethyl)-4-vinylquinoline is a useful research compound. Its molecular formula is C13H7F6N and its molecular weight is 291.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Bis(trifluoromethyl)-4-vinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Bis(trifluoromethyl)-4-vinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents trifluorométhylant électrophile
2,8-Bis(trifluorométhyl)-4-vinylquinoléine: peut servir de précurseur pour le développement d'agents trifluorométhylant électrophile. Ces agents sont essentiels pour introduire des groupes trifluorométhyle dans les molécules organiques, modifiant considérablement leurs propriétés chimiques. Cette modification peut conduire à une augmentation de la stabilité métabolique, à une réduction de la volatilité et à une amélioration de la biodisponibilité dans les composés pharmaceutiques .
Activité trichomonicide
Ce composé a montré un potentiel dans le traitement des infections à Trichomonas vaginalis. Des études in vitro indiquent que des dérivés de This compound peuvent réduire efficacement la viabilité des trophozoïtes de T. vaginalis, suggérant son utilisation comme agent trichomonicide . Des recherches supplémentaires pourraient conduire à de nouveaux traitements pour cette infection sexuellement transmissible répandue.
Mécanisme D'action
Target of Action
The primary targets of 2,8-Bis(trifluoromethyl)-4-vinylquinoline are the enzymes of the protozoan parasite Trichomonas vaginalis . These enzymes include purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These enzymes play crucial roles in the survival and proliferation of the parasite, making them ideal targets for antiparasitic drugs.
Mode of Action
2,8-Bis(trifluoromethyl)-4-vinylquinoline interacts with its targets by binding to the active sites of the aforementioned enzymes . This interaction inhibits the normal function of these enzymes, leading to a disruption in the metabolic processes of the parasite .
Biochemical Pathways
The inhibition of these enzymes disrupts several biochemical pathways within the parasite. For instance, the inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway, which is essential for the synthesis of DNA and RNA . Similarly, the inhibition of lactate dehydrogenase disrupts the glycolytic pathway, affecting the parasite’s energy production .
Pharmacokinetics
It is known that similar compounds, such as mefloquine, are extensively metabolized in the liver by the cyp3a4 enzyme . The main metabolite of mefloquine is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is inactive against Plasmodium falciparum .
Result of Action
The result of the action of 2,8-Bis(trifluoromethyl)-4-vinylquinoline is the reduction in the viability of the Trichomonas vaginalis trophozoites . For example, one of the derivatives of this compound, QDA-1, was found to completely reduce trophozoite viability at a concentration of 160 µM . It also increased reactive oxygen species production and lipid peroxidation after 24 hours of treatment .
Analyse Biochimique
Biochemical Properties
2,8-Bis(trifluoromethyl)-4-vinylquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Studies have shown that this compound can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often result in the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, the binding of 2,8-Bis(trifluoromethyl)-4-vinylquinoline to thioredoxin reductase can lead to increased oxidative stress within cells, influencing various cellular processes .
Cellular Effects
The effects of 2,8-Bis(trifluoromethyl)-4-vinylquinoline on different cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Trichomonas vaginalis, 2,8-Bis(trifluoromethyl)-4-vinylquinoline was found to inhibit cell growth and increase reactive oxygen species production . These effects suggest that the compound can disrupt normal cellular functions, potentially leading to cell death or altered metabolic states.
Molecular Mechanism
At the molecular level, 2,8-Bis(trifluoromethyl)-4-vinylquinoline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to enzymes such as lactate dehydrogenase and thioredoxin reductase highlights its role in enzyme inhibition and activation . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, the inhibition of thioredoxin reductase by 2,8-Bis(trifluoromethyl)-4-vinylquinoline can result in increased oxidative stress, which may trigger a cascade of molecular events leading to cell damage or apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 2,8-Bis(trifluoromethyl)-4-vinylquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound has been shown to maintain its activity, although some degradation may occur under certain conditions . Long-term studies have indicated that prolonged exposure to 2,8-Bis(trifluoromethyl)-4-vinylquinoline can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 2,8-Bis(trifluoromethyl)-4-vinylquinoline vary with different dosages. Lower doses of the compound have been associated with minimal adverse effects, while higher doses can lead to toxicity and significant physiological changes . Studies have identified threshold effects, where specific dosages result in noticeable biochemical and cellular alterations. For instance, high doses of 2,8-Bis(trifluoromethyl)-4-vinylquinoline have been linked to increased oxidative stress and potential cytotoxicity .
Metabolic Pathways
2,8-Bis(trifluoromethyl)-4-vinylquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lactate dehydrogenase and thioredoxin reductase suggests its role in modulating key metabolic processes . These interactions can influence the overall metabolic state of cells, potentially leading to altered energy production and utilization.
Propriétés
IUPAC Name |
4-ethenyl-2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N/c1-2-7-6-10(13(17,18)19)20-11-8(7)4-3-5-9(11)12(14,15)16/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUOKZRJAVFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653645 | |
| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-53-6 | |
| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination of 2,8-Bis(trifluoromethyl)-4-vinylquinoline?
A1: Determining the crystal structure of 2,8-Bis(trifluoromethyl)-4-vinylquinoline provides valuable insights into the three-dimensional arrangement of its atoms. This information is crucial for understanding its molecular interactions and properties. The study revealed that this compound crystallizes in the monoclinic space group P21/c and exhibits intermolecular C–H···F hydrogen bonds and halogen-halogen type I interactions []. These findings contribute to a deeper understanding of its solid-state behavior, which can be relevant for further development and applications, particularly in the context of its role as a key intermediate in the synthesis of antimalarial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
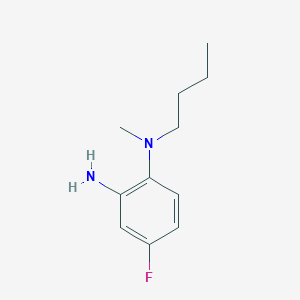
![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)
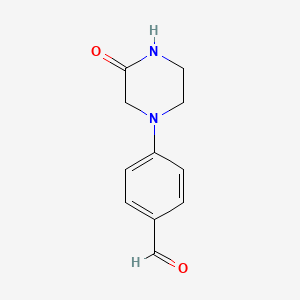
![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)

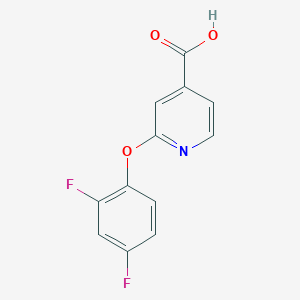
![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
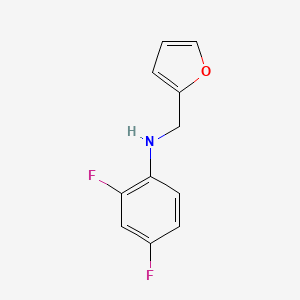
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
